molecular formula C11H16N2O B14843217 3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine

3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine

Cat. No.: B14843217
M. Wt: 192.26 g/mol
InChI Key: RWCFEFRLQPOAFB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine is an organic compound with a complex structure that includes a pyridine ring substituted with a cyclopropoxy group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by methylation and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-N,N,4-trimethylpyridin-2-amine
  • 2,4,6-Trimethylpyridin-3-amine

Comparison

Compared to similar compounds, 3-Cyclopropoxy-N,N,6-trimethylpyridin-2-amine is unique due to the position and nature of its substituents. The cyclopropoxy group and the specific methylation pattern confer distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-cyclopropyloxy-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C11H16N2O/c1-8-4-7-10(14-9-5-6-9)11(12-8)13(2)3/h4,7,9H,5-6H2,1-3H3

InChI Key

RWCFEFRLQPOAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC2CC2)N(C)C

Origin of Product

United States

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